ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(4-CHLOROPHENYL)-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a chlorophenyl group, and a phenylpropenoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Phenylpropenoyl Moiety: The phenylpropenoyl group can be synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone.
Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
ETHYL 4-(4-CHLOROPHENYL)-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-BROMOPHENYL)-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE
- ETHYL 4-(4-FLUOROPHENYL)-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE
Uniqueness
The presence of the chlorophenyl group in ETHYL 4-(4-CHLOROPHENYL)-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE imparts unique electronic properties, making it distinct from its bromine or fluorine analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C22H18ClNO3S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18ClNO3S/c1-2-27-22(26)20-18(16-9-11-17(23)12-10-16)14-28-21(20)24-19(25)13-8-15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,25)/b13-8+ |
InChI Key |
IFFNDLRCYKOLAY-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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